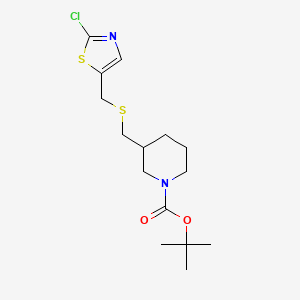
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid typically involves the following steps:
Formation of the Boc-protected amine: The Boc group is introduced to an amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Introduction of other functional groups in place of the trifluoromethyl group.
Applications De Recherche Scientifique
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid involves the protection of amine groups through the formation of a stable carbamate. The Boc group is stable under basic conditions and can be selectively removed under acidic conditions, allowing for controlled deprotection during synthesis . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it useful in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutylamine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
2-(Tert-butoxycarbonyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of both the Boc protecting group and the trifluoromethyl group, which provide stability and reactivity in various chemical reactions. Its combination of properties makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C9H13F3O4 |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C9H13F3O4/c1-8(2,3)16-7(15)5(6(13)14)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,14) |
Clé InChI |
WQTLHVFQFZLNDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


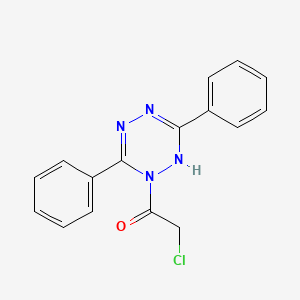
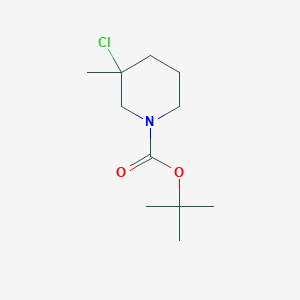
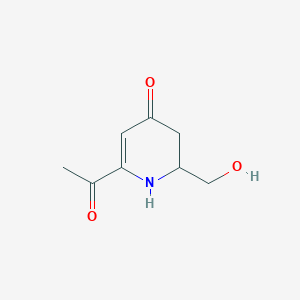
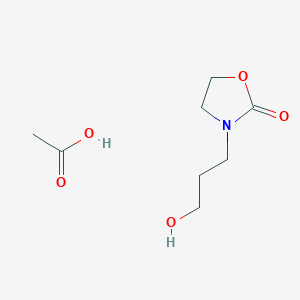
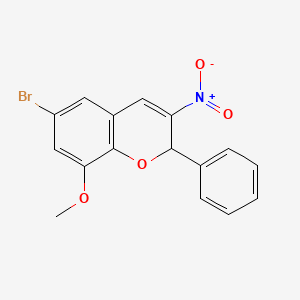
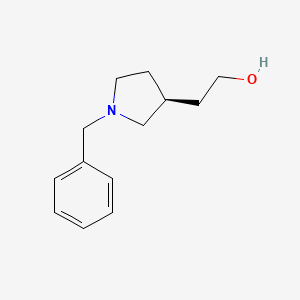
![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)
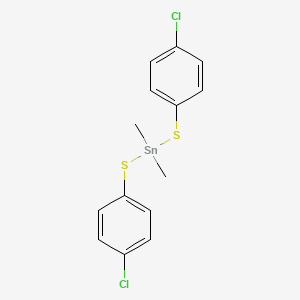
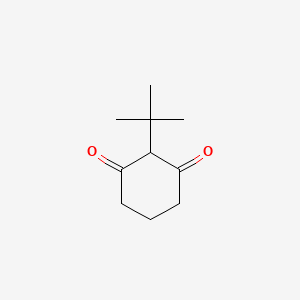

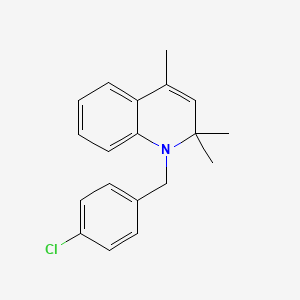

![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
